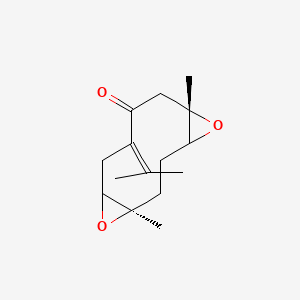![molecular formula C9H20Cl2N2 B580756 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride CAS No. 1432679-85-0](/img/structure/B580756.png)
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is an organic compound with the molecular formula C9H20Cl2N2 . It is a derivative of the parent compound 1-Methyl-1,8-diazaspiro[4.5]decane .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride consists of a spirocyclic system, which is a molecule containing two rings of which one atom is common . The molecular weight of this compound is 227.174 Da .Physical And Chemical Properties Analysis
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride appears as a powder . It has a molecular weight of 227.18 . The storage temperature for this compound is room temperature .Scientific Research Applications
Anticonvulsant Activity
The hydantoin ring system, to which 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride belongs, has been associated with anticonvulsant properties. Notably, phenytoin (a well-known hydantoin) has been used successfully for decades in treating epilepsy symptoms and neuropathic pain .
Anti-Inflammatory Potential
BIRT377, another hydantoin, has potent anti-inflammatory activity. Exploring whether 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride shares this property could be enlightening .
Mechanism of Action
Target of Action
Unfortunately, the specific targets of 1-Methyl-1,8-diazaspiro[4It’s worth noting that this compound belongs to a class of molecules known as hydantoins . Hydantoins and their derivatives have a wide range of therapeutic applications, including anticonvulsant , antidiabetic , anticancer , antiarrhythmic , and anti-inflammatory activities. These activities suggest that the compound may interact with a variety of targets, depending on its specific structure and substitutions.
Biochemical Pathways
The specific biochemical pathways affected by 1-Methyl-1,8-diazaspiro[4Given the wide range of activities associated with hydantoins , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
The specific molecular and cellular effects of 1-Methyl-1,8-diazaspiro[4Based on the known activities of hydantoins , it can be speculated that this compound may have potential therapeutic effects in various conditions, including neurological disorders, diabetes, cancer, cardiac arrhythmias, and inflammatory diseases.
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
1-methyl-1,8-diazaspiro[4.5]decane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-8-2-3-9(11)4-6-10-7-5-9;;/h10H,2-8H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYXLLDBUXOPMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC12CCNCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride | |
CAS RN |
1432679-85-0 |
Source


|
| Record name | 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

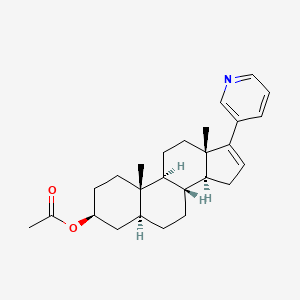
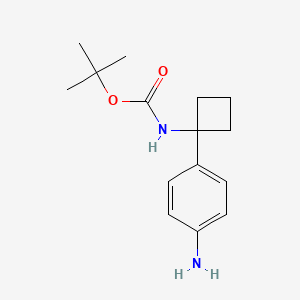


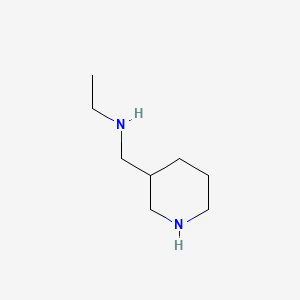

![2-[3-(Trifluoromethyl)phenyl]propanal](/img/structure/B580683.png)
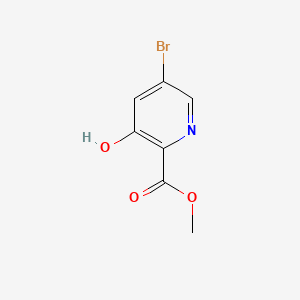
![R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine](/img/no-structure.png)
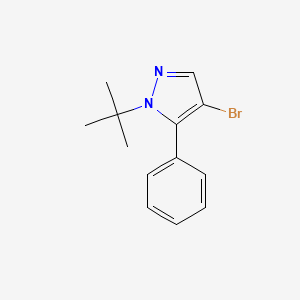
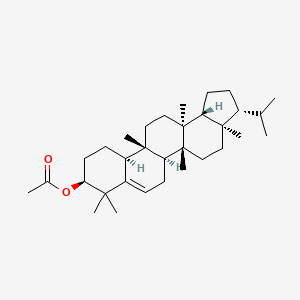
![4-[(3-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B580693.png)

